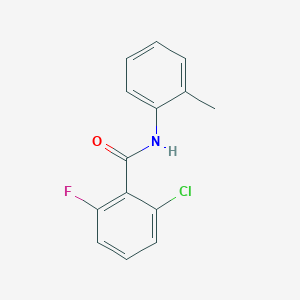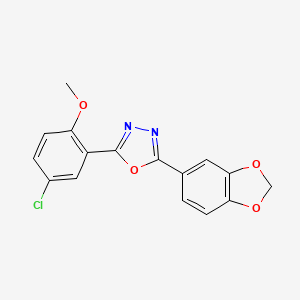
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide, also known as CFMB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmaceuticals. CFMB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body. 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide has also been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the production of inflammatory molecules such as prostaglandins and cytokines. 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide has also been shown to inhibit the growth of certain cancer cells, potentially through the induction of cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anti-inflammatory and anti-cancer properties. However, 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide also has some limitations for use in lab experiments. It can be toxic to certain cell types at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research involving 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide. One area of interest is the development of 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide-based therapeutics for the treatment of inflammatory diseases and cancer. Another potential direction is the study of 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide's mechanism of action, which could potentially lead to the development of more potent and selective compounds. Additionally, 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide could be studied for its potential applications in other areas, such as neurodegenerative diseases and infectious diseases.
Synthesis Methods
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluoroaniline with 2-methylbenzoic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. This reaction produces the final product, 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide, in high yields.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide has been studied for its potential applications in medicine and pharmaceuticals. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-chloro-6-fluoro-N-(2-methylphenyl)benzamide has also been studied for its potential as a cancer therapeutic, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-5-2-3-8-12(9)17-14(18)13-10(15)6-4-7-11(13)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJOOLLFYXARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5578801 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![ethyl 10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B5885880.png)
![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)